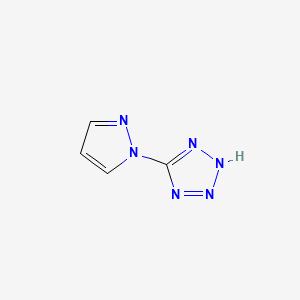
5-(1H-pyrazol-1-yl)-2H-tetrazole
Vue d'ensemble
Description
5-(1H-pyrazol-1-yl)-2H-tetrazole is a heterocyclic compound with a five-membered ring containing both pyrazole and tetrazole moieties. The pyrazole ring contributes to its aromatic character, while the tetrazole ring adds further nitrogen atoms and structural diversity.
Synthesis Analysis
Several synthetic methods exist for preparing this compound. One approach involves the reaction of a pyrazole precursor with a suitable reagent to introduce the tetrazole ring. Researchers have explored various catalysts and environmentally friendly conditions to efficiently synthesize 5-(1H-pyrazol-1-yl)-2H-tetrazole.
Molecular Structure Analysis
The compound’s molecular structure consists of a five-membered ring, with one nitrogen atom from the pyrazole fragment and four nitrogen atoms from the tetrazole ring. The arrangement of these atoms influences its chemical properties and reactivity.
Chemical Reactions Analysis
5-(1H-pyrazol-1-yl)-2H-tetrazole can participate in various chemical reactions. For instance, it can undergo halogenation at position 5 of the pyrazole ring, yielding 5-bromopyrazole.
Physical And Chemical Properties Analysis
- Basicity : One nitrogen atom in the pyrazole ring is basic, while the other is neutral.
- Solubility : Solubility properties depend on substituents and solvent conditions.
- Melting Point : Specific values vary based on the compound’s structure.
Applications De Recherche Scientifique
Synthesis and Characterization
- A variety of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles were synthesized through a cycloaddition reaction, showcasing the versatility of 5-(1H-pyrazol-1-yl)-2H-tetrazole in creating new compounds. These compounds were characterized using IR, 1H- and 13C-NMR spectroscopy, and elemental analyses (Santos et al., 2012).
Performance and Thermal Stability
- The study of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its derivatives demonstrated the combination of performance with thermal stability. This included characterization through X-ray diffraction, spectroscopy, and analysis of detonation parameters, emphasizing the compound's potential in energetic materials (Benz et al., 2020).
Molecular Docking and Biological Evaluation
- Multi-heterocyclic anti-bacterial drugs incorporating 5-(1H-pyrazol-1-yl)-2H-tetrazole were developed, highlighting the compound's relevance in the pharmaceutical industry. These compounds underwent molecular docking and biological activity evaluations (Dhevaraj et al., 2019).
Photophysical and Computational Study
- Novel organic dyes integrating 5-(1H-pyrazol-1-yl)-2H-tetrazole showed significant promise in photonic and electronic devices. The study involved crystallography, thermal analysis, and computational methods to evaluate their properties (Kumbar et al., 2018).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis of tetrazolyl pyrazole amides demonstrated the compound's role in producing bactericidal, pesticidal, herbicidal, and antimicrobial activities. This method provided a faster and efficient alternative to conventional synthesis techniques (Hu et al., 2011).
Coordination Architectures in Chemistry
- The compound played a crucial role in the formation of lanthanum complexes with bifunctional tetrazolatecarboxylate ligands. These complexes were explored for potential optical applications due to their luminescent properties (Shen et al., 2016).
Antioxidant and Antidiabetic Activity
- The compound was involved in the synthesis of derivatives exhibiting significant antioxidant and antidiabetic activity. This highlights its potential utility in medical research and drug development (Kaushik et al., 2016).
Antihyperglycemic Activity
- Some derivatives of 5-(1H-pyrazol-1-yl)-2H-tetrazole demonstrated notable antihyperglycemic activity, further indicating its potential in developing treatments for diabetes (Sharon et al., 2005).
Catalyst-Free Synthesis in Organic Chemistry
- The compound facilitated catalyst-free synthesis of N-rich heterocycles, showcasing its role in creating environmentally friendly and efficient chemical reactions (Noroozi Tisseh et al., 2012).
Inorganic Chemistry Applications
- It played a pivotal role in the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes. This study emphasized its importance in color tuning and potential use in organic light-emitting devices (Stagni et al., 2008).
Antiproliferative Agents in Cancer Research
- The compound was used in the synthesis of novel pyrazole derivatives with potential as antiproliferative agents in treating cancer (Ananda et al., 2017).
Safety And Hazards
5-(1H-pyrazol-1-yl)-2H-tetrazole is considered hazardous. It may cause skin and eye irritation, respiratory irritation, and harm if swallowed. Proper handling and safety precautions are essential.
Orientations Futures
Continued research should explore novel synthetic routes, investigate biological activities, and identify potential applications for this compound. Diverse treatment options and rapid-response pharmaceuticals hold promise for improving patient outcomes.
Please note that this analysis is based on available information, and further studies may reveal additional insights. If you need more details or have specific questions, feel free to ask! 😊
Propriétés
IUPAC Name |
5-pyrazol-1-yl-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c1-2-5-10(3-1)4-6-8-9-7-4/h1-3H,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDRLKZVDANMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-pyrazol-1-yl)-2H-tetrazole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)
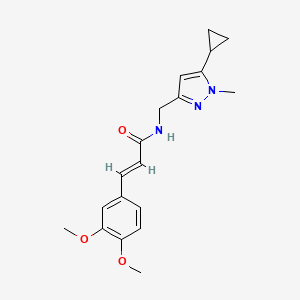
![N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2555263.png)
![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)
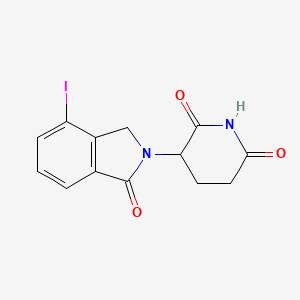
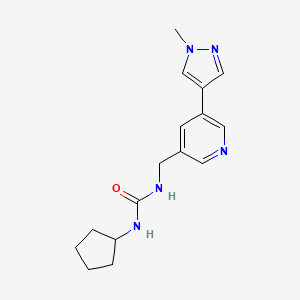
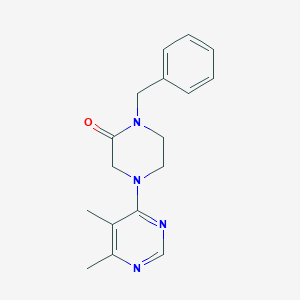
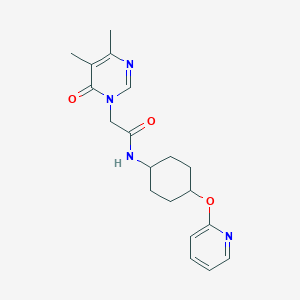
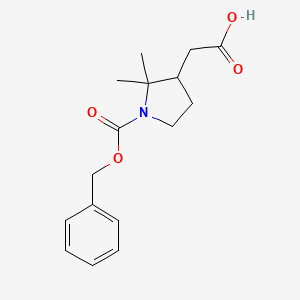
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)
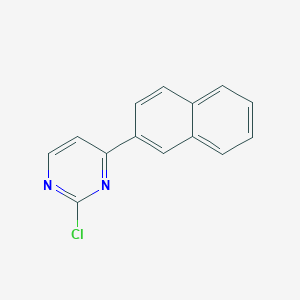
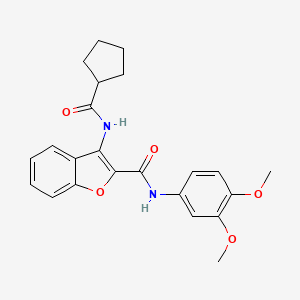
![Tert-butyl 3-[4-[(2-chloroacetyl)amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2555280.png)